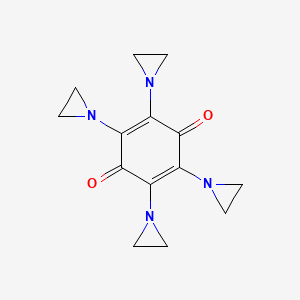

Tetraethyleniminobenzo-quinone

Description

Properties

CAS No. |

4239-06-9 |

|---|---|

Molecular Formula |

C14H16N4O2 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

2,3,5,6-tetrakis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C14H16N4O2/c19-13-9(15-1-2-15)10(16-3-4-16)14(20)12(18-7-8-18)11(13)17-5-6-17/h1-8H2 |

InChI Key |

GNSPPAGSLFPHSZ-UHFFFAOYSA-N |

SMILES |

C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)N4CC4)N5CC5 |

Canonical SMILES |

C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)N4CC4)N5CC5 |

Other CAS No. |

4239-06-9 |

Synonyms |

2,3,5,6-tetraethyleneimino-1,4-benzoquinone tetraethyleneimino-1,4-benzoquinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Imidazo-Isoquinolinones

Key comparisons include:

The low yield of 10c (8%) highlights synthetic challenges in multi-step heterocyclic syntheses, which may also apply to this compound. The use of NMR and MS for characterization suggests these methods would be critical for verifying its structure.

Aromatic Hydrocarbons: Trimethylbenzenes

Trimethylbenzenes (TMBs) from , while simpler in structure, provide a basis for comparing aromatic stability and environmental behavior:

TMBs exhibit moderate volatility and are regulated for air quality due to respiratory toxicity .

Functional Group Analogues: Piperidine Derivatives

lists compounds like 2-Piperidinecarboxylic acid (CAS 535-75-1), which share nitrogen-containing heterocycles. Ethylenimine groups in this compound may confer similar reactivity, such as nucleophilic ring-opening or coordination chemistry, though direct data are absent.

Research Findings and Gaps

- Synthesis Challenges: Low yields in imidazo-isoquinolinone synthesis (e.g., 8% for 10c) suggest that this compound’s complex structure may require optimized protocols.

- Spectroscopic Characterization : NMR and MS are pivotal for verifying heterocyclic structures, as demonstrated in .

- Toxicological Data: While TMBs have established exposure limits , this compound’s toxicity remains speculative without empirical studies.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Tetraethyleniminobenzo-quinone to ensure stability during experiments?

- Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen) to prevent degradation. Regularly calibrate storage equipment to maintain temperature consistency. For handling, use gloveboxes or fume hoods to minimize exposure to moisture and oxygen .

Q. How can researchers confirm the identity and purity of this compound in experimental settings?

- Methodological Answer: Use a combination of analytical techniques:

- HPLC with a C18 column and UV detection for purity assessment.

- NMR spectroscopy (¹H and ¹³C) to verify structural integrity.

- Mass spectrometry (HRMS) to confirm molecular weight.

Cross-reference results with certified reference materials from authoritative databases like NIST .

Q. What strategies should be employed to locate primary literature on this compound’s synthesis and applications?

- Methodological Answer:

- Use CAS RN to search specialized databases (e.g., SciFinder, Reaxys).

- Filter results to prioritize peer-reviewed journals and patents.

- Validate sources by checking citations in review articles and cross-referencing with institutional library resources .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s biological activity while minimizing confounding variables?

- Methodological Answer:

- Define realistic objectives (e.g., IC₅₀ determination) and include negative/positive controls (e.g., solvent-only and known inhibitors).

- Use dose-response assays with triplicate measurements to ensure reproducibility.

- Document environmental variables (e.g., temperature, humidity) and employ statistical tools (e.g., ANOVA) to assess significance .

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer:

- Conduct reproducibility studies using identical protocols from conflicting publications.

- Perform meta-analysis to identify methodological discrepancies (e.g., solvent systems, cell lines).

- Validate findings through orthogonal assays (e.g., fluorescence quenching alongside enzymatic assays) .

Q. What steps ensure the accuracy of physicochemical data (e.g., solubility, stability) for this compound in publications?

- Methodological Answer:

- Cross-validate measurements using standardized protocols (e.g., shake-flask method for solubility).

- Compare results with NIST reference data or peer-reviewed datasets.

- Disclose instrument calibration details and environmental conditions in supplementary materials .

Q. How can researchers reproduce historical synthesis protocols for this compound despite incomplete procedural details?

- Methodological Answer:

- Reconstruct missing steps using retrosynthetic analysis and analogous reactions.

- Optimize parameters (e.g., catalyst loading, reaction time) via Design of Experiments (DoE) .

- Validate intermediates with spectroscopic data and compare yields with literature benchmarks .

Q. What guidelines should be followed when presenting structural or activity data for this compound in journal submissions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.